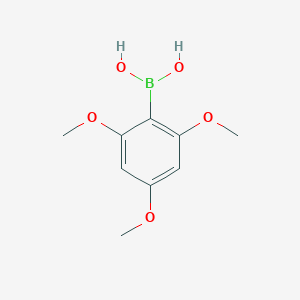

2,4,6-Trimethoxyphenylboronic acid

Descripción general

Descripción

2,4,6-Trimethoxyphenylboronic acid is a chemical compound that is part of the arylboronic acid family. Arylboronic acids are known for their utility in various organic synthesis reactions, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling. While the provided papers do not directly discuss 2,4,6-Trimethoxyphenylboronic acid, they do provide insights into the behavior of similar compounds, which can be extrapolated to understand the properties and reactivity of 2,4,6-Trimethoxyphenylboronic acid.

Synthesis Analysis

The synthesis of related arylboronic acids and their derivatives is well-documented. For instance, aryl(2,4,6-trimethoxyphenyl)iodonium trifluoroacetate salts are synthesized from aryl iodides using stoichiometric quantities of trifluoroacetic acid and trimethoxybenzene under oxidizing conditions . This suggests that similar conditions could potentially be used to synthesize 2,4,6-Trimethoxyphenylboronic acid from appropriate precursors.

Molecular Structure Analysis

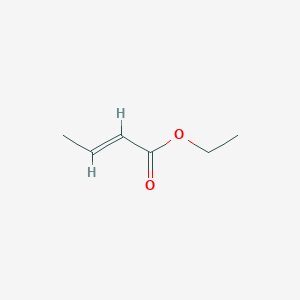

The molecular structure of arylboronic acids is characterized by the presence of a boron atom covalently bonded to an aryl group. In the case of 2,4,6-Trimethoxyphenylboronic acid, the aryl group would be a phenyl ring with methoxy groups at the 2, 4, and 6 positions. The molecular structure of related compounds, such as 2,4,8a-triarylperhydro[1,3,2]dioxaborinino[5,4-c]pyridines, has been established by X-ray diffraction analysis , indicating that similar techniques could be used to elucidate the structure of 2,4,6-Trimethoxyphenylboronic acid.

Chemical Reactions Analysis

Arylboronic acids are versatile reagents in organic synthesis. The ortho-substituent on arylboronic acids, such as 2,4-bis(trifluoromethyl)phenylboronic acid, has been shown to play a key role in catalyzing dehydrative condensation reactions . This implies that the trimethoxy substituents on 2,4,6-Trimethoxyphenylboronic acid could influence its reactivity in similar chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of arylboronic acids can be influenced by their substituents. For example, (2,4,6-Trimethoxyphenyl)trimethylsilane exhibits significant reactivity due to the electron-donating effects of the methoxy groups, which can be cleaved by acid . This suggests that 2,4,6-Trimethoxyphenylboronic acid may also have enhanced reactivity under acidic conditions. Additionally, the silylation potential of triorganyl(2,4,6-trimethoxyphenyl)silanes has been explored, indicating that the trimethoxyphenyl group can serve as a protecting group for silicon and can be selectively cleaved . This property could be relevant for the handling and use of 2,4,6-Trimethoxyphenylboronic acid in synthetic applications.

Aplicaciones Científicas De Investigación

Organosilicon Chemistry

- The Si-2,4,6-trimethoxyphenyl (Si-2,4,6-TMOP) moiety, a derivative of 2,4,6-Trimethoxyphenylboronic acid, has been identified as an effective protecting group in synthetic organosilicon chemistry. It has been used in the multistep synthesis of rac-sila-venlafaxine, a sila-analogue of the serotonin/noradrenaline reuptake inhibitor rac-venlafaxine, showcasing its potential in advanced synthetic applications (Daiß et al., 2004).

Crystallography and Polymorphism

- In the study of polymorphic control in phenylboronic acids, 2,6-Dimethoxyphenylboronic acid was used as a model substance. The research explored the influence of surfactants in facilitating the crystallization of metastable forms, contributing to the understanding of polymorphic outcomes in crystallography (Semjonova & Be̅rziņš, 2022).

Protective Group Chemistry

- The 2,4,6-Trimethoxyphenyl unit has been explored as a unique protecting group for silicon in synthesis. This study involved the synthesis of various triorganyl(2,4,6-trimethoxyphenyl)silanes and their application in generating chlorosilanes under specific conditions, demonstrating the utility of this compound in synthetic chemistry (Popp et al., 2007).

Catalysis and Reaction Mechanisms

- 2,4,6-Trimethoxyphenylboronic acid derivatives have been employed in the synthesis of aryl(2,4,6-trimethoxyphenyl)iodonium trifluoroacetate salts. This process, involving aryl iodides under oxidizing conditions, showcases the role of these compounds in facilitating novel synthetic pathways (Carreras et al., 2017).

Advanced Material Applications

- In the field of material science, 2,4,6-Trimethoxyphenylboronic acid derivatives have been studied for their potential in advanced applications. For instance, their utility in the synthesis of specialized polyimides for gas separation applications demonstrates the compound's relevance in material chemistry (Abdulhamid et al., 2021).

Environmental Chemistry

- 2,4,6-Trimethoxyphenylboronic acid and its derivatives have been examined for their environmental impact, particularly in the context of herbicide toxicity. This includes studies on the toxicological aspects of related compounds, contributing to our understanding of environmental safety and pollution control (Zuanazzi et al., 2020).

Safety And Hazards

Propiedades

IUPAC Name |

(2,4,6-trimethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO5/c1-13-6-4-7(14-2)9(10(11)12)8(5-6)15-3/h4-5,11-12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKLRXZVPEQJTTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1OC)OC)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40400722 | |

| Record name | 2,4,6-Trimethoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,6-Trimethoxyphenylboronic acid | |

CAS RN |

135159-25-0 | |

| Record name | 2,4,6-Trimethoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,4S,5R,6R)-5-acetamido-4-deuteriooxy-2-methoxy-6-[(1R,2R)-1,2,3-trideuteriooxypropyl]oxane-2-carboxylic acid](/img/structure/B152671.png)

![1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid](/img/structure/B152680.png)